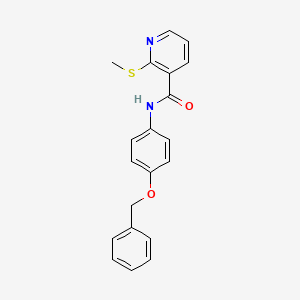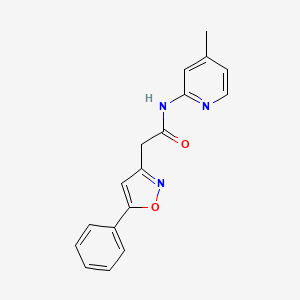![molecular formula C16H8ClF3N4 B2435493 1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338773-13-0](/img/structure/B2435493.png)
1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is known for its DNA intercalation activities as an anticancer agent .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves several steps . The process includes the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline” is complex and involves several key components . Molecular docking studies have been performed to investigate the binding modes of the proposed compounds .Chemical Reactions Analysis
The chemical reactions of “1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline” involve interactions with DNA, which is a key aspect of its anticancer activity .Applications De Recherche Scientifique
Adenosine Receptor Antagonism and Potential Antidepressant Properties
A class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which includes compounds structurally similar to 1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline, has been found to exhibit antidepressant properties. These compounds show potential as novel and rapid-acting antidepressant agents due to their ability to bind selectively to adenosine A1 and A2 receptors. This class of compounds also demonstrates potent and selective non-xanthine adenosine antagonism, which could be beneficial in treating depression (Sarges et al., 1990).
Antimicrobial and Antifungal Applications
Several derivatives of triazoloquinoxaline, including those similar to the specified compound, have shown potent antibacterial and antifungal properties in vitro. For example, certain derivatives have demonstrated significant antimicrobial activity against pathogenic organisms, indicating potential applications in the development of new antimicrobial agents (Badran et al., 2003).
Potential Anticonvulsant Effects
Research has indicated that derivatives of 1,2,4-triazolo[4,3-a]quinoxaline, including compounds structurally related to the one , might possess anticonvulsant properties. Some of these derivatives have been evaluated for their effectiveness in vivo, showing promising results in controlling seizures (Wagle et al., 2009).
Synthesis and Structural Studies
Research has also been conducted on the synthesis of various triazoloquinoxaline derivatives and their structural analysis. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Kurasawa et al., 1993).
Antitubercular Activity
A series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines have been synthesized and evaluated for their antitubercular activity. This research suggests potential use of these compounds in the treatment of tuberculosis, highlighting another significant application of triazoloquinoxaline derivatives (Sekhar et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4/c17-10-7-5-9(6-8-10)14-22-23-15-13(16(18,19)20)21-11-3-1-2-4-12(11)24(14)15/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOTYDSXVIEYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2435412.png)
![4-Chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2435413.png)
![ethyl [4-(aminocarbonyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl]imidoformate](/img/structure/B2435416.png)

![Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2435423.png)

![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]butanohydrazide](/img/structure/B2435425.png)
![2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2435426.png)

![N-isobutyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2435429.png)
![Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate](/img/structure/B2435430.png)
![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2435431.png)